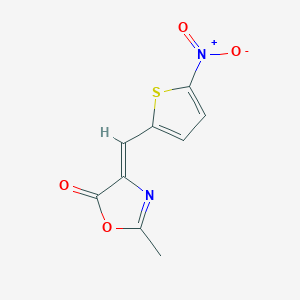
2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide typically involves a multi-step process One common synthetic route includes the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then cyclized to produce the quinoline coreThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
化学反应分析
2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives, which have different biological activities.
Substitution: The compound can undergo substitution reactions at various positions on the quinoline ring, leading to the formation of a wide range of derivatives with diverse properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in studies related to enzyme inhibition and receptor binding.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
相似化合物的比较
2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxamide: Known for its antimalarial activity.
Quinoline-6-carboxamide: Studied for its antibacterial properties.
8-Hydroxyquinoline: Exhibits a wide range of biological activities, including antimicrobial and anticancer effects. What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
655222-63-2 |
|---|---|
分子式 |
C18H16N2O3 |
分子量 |
308.3 g/mol |
IUPAC 名称 |
2-(3,4-dimethoxyphenyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C18H16N2O3/c1-22-15-9-7-12(10-16(15)23-2)14-8-6-11-4-3-5-13(18(19)21)17(11)20-14/h3-10H,1-2H3,(H2,19,21) |
InChI 键 |
JVZCMIUWQXYDEN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3C(=O)N)C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


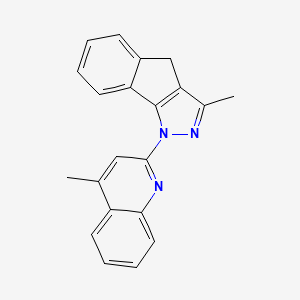
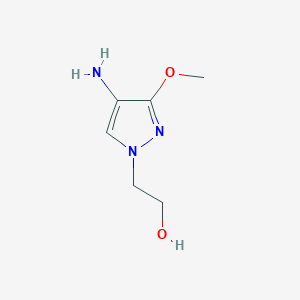
![1-(4-Methylphenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12900384.png)
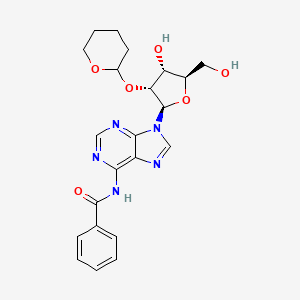

![Cyclohepta[b]pyrrole, 8-bromo-3-phenyl-](/img/structure/B12900400.png)

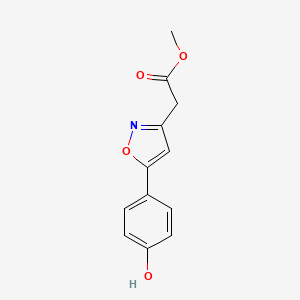
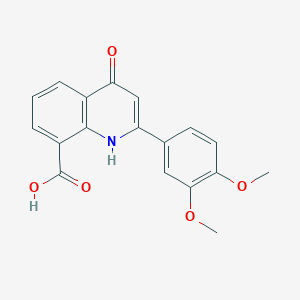
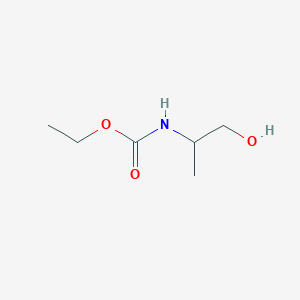
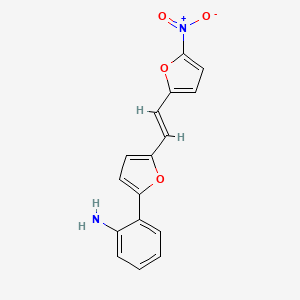
![2-Chloro-1-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900417.png)
![Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-](/img/structure/B12900419.png)
